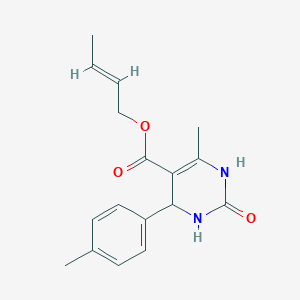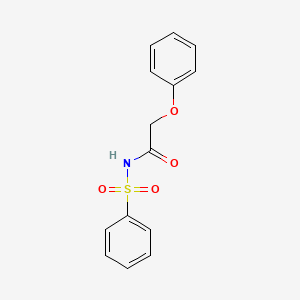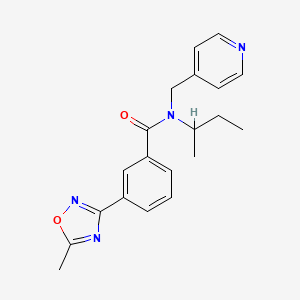
N'-(4-bromobenzylidene)benzenesulfonohydrazide
Overview
Description
N-(4-bromobenzylidene)benzenesulfonohydrazide, also known as BBH, is a chemical compound with potential applications in scientific research. BBH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 396.31 g/mol. This compound has gained attention due to its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Sensor Development for Metal Ion Detection
(E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide has been utilized for developing selective sensors for metal ion detection. A study by Hussain et al. (2020) describes the use of this compound as a sensor for chromium ion detection from environmental samples. The sensor demonstrated high sensitivity and selectivity for chromium ions, showing potential for environmental monitoring applications (Hussain, Asiri, Arshad, & Rahman, 2020).
Molecular Structure and Characterization Studies
Research has also focused on the molecular structure and characterization of derivatives of N'-(4-bromobenzylidene)benzenesulfonohydrazide. Sowrirajan et al. (2022) conducted a study on the synthesis, spectral (FTIR, UV–Vis), and computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) analysis of a derivative compound. This research contributes to a deeper understanding of the molecular properties and potential applications of these compounds (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Analysis of Structural and Supramolecular Features
Further investigation into the structural and supramolecular features of derivatives of this compound has been conducted. Salian, Foro, and Gowda (2018) studied the crystal structures of various derivatives to understand the impact of substitution on their structural and supramolecular characteristics (Salian, Foro, & Gowda, 2018).
Potential Photodynamic Therapy Applications
The compound and its derivatives have shown potential in photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new derivatives and explored their photophysical and photochemicalproperties. These derivatives exhibited high singlet oxygen quantum yield and could be used as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Interaction with Human Serum Albumin
Investigating the interactions of this compound derivatives with proteins is also a key area of research. Tong et al. (2015) studied the thermodynamic properties of the binding of a bromine-substituted hydrazone derivative to human serum albumin (HSA). The study found that the bromine atom in the derivative significantly impacts its biological activity, indicating potential pharmaceutical applications (Tong, Tian, Liu, & Jiang, 2015).
Sensor Probe Fabrication
Further application in sensor technology includes the fabrication of a sensor probe. Hussain et al. (2018) developed a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide for the selective detection of gallium ions, demonstrating the versatility of these compounds in sensor development (Hussain, Asiri, Arshad, & Rahman, 2018).
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOXIPBUUSOOX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-cyclopropyl-N~2~-methyl-N~1~-[4-(methylthio)benzyl]-L-alaninamide hydrochloride](/img/structure/B3870595.png)
![N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine](/img/structure/B3870598.png)
![4'-[(4-nitrobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870604.png)
![4-[4-(1-amino-1-ethylpropyl)-1H-1,2,3-triazol-1-yl]-N-cycloheptyl-1-piperidinecarboxamide](/img/structure/B3870610.png)


![3-(4-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3870635.png)

![2-hydroxy-N-[(2-methylphenyl)sulfonyl]propanamide](/img/structure/B3870649.png)

![N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870659.png)
![1-benzyl-4-{3-[1-(cyclohexylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3870665.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3870679.png)